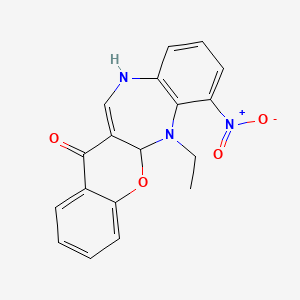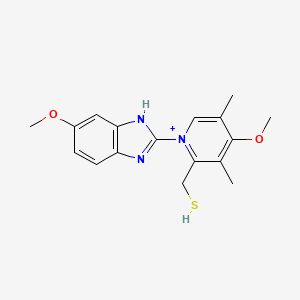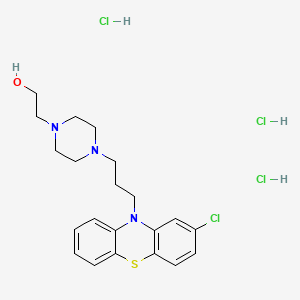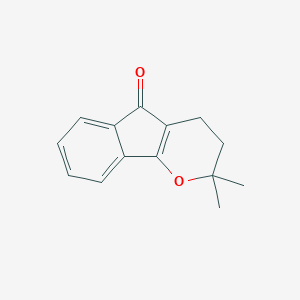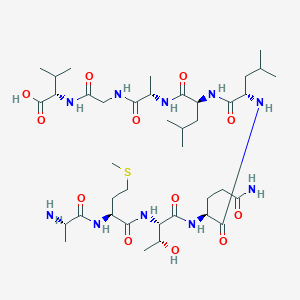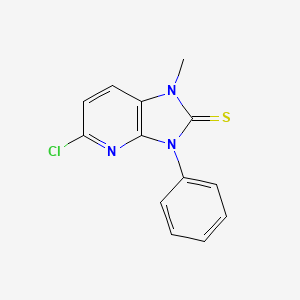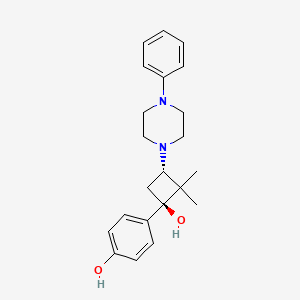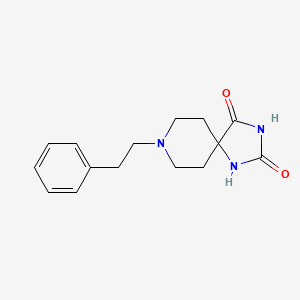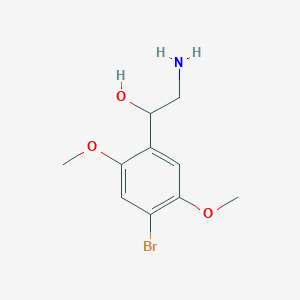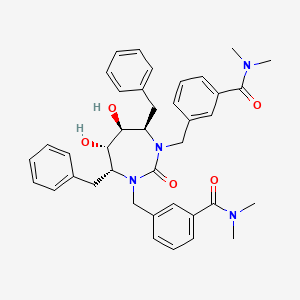
(-)-Corydaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Corydaline: is an alkaloid compound found in various plants, particularly in the Corydalis species. It has been traditionally used in herbal medicine for its analgesic and sedative properties. The compound has garnered interest in recent years due to its potential therapeutic applications in modern medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydaline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, which forms the core structure of the alkaloid. The reaction conditions often involve acidic catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Corydalis tubers, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: (-)-Corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
科学的研究の応用
Chemistry: In chemistry, (-)-Corydaline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, this compound has been shown to interact with various cellular pathways, making it a subject of interest in cell biology research.
Medicine: Medically, this compound is being investigated for its analgesic, anti-inflammatory, and neuroprotective effects
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other pharmacologically active compounds.
作用機序
The mechanism of action of (-)-Corydaline involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to its observed analgesic and sedative effects. The compound may also influence various signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.
類似化合物との比較
Tetrahydropalmatine: Another alkaloid found in Corydalis species with similar analgesic properties.
Berberine: An alkaloid with a broader range of biological activities, including antimicrobial and anti-inflammatory effects.
Palmatine: Similar in structure to (-)-Corydaline, with notable anti-inflammatory and antimicrobial properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular set of biological activities it exhibits. Its combination of analgesic, sedative, and neuroprotective effects distinguishes it from other similar compounds.
特性
CAS番号 |
71213-90-6 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1 |
InChIキー |
VRSRXLJTYQVOHC-ASSNKEHSSA-N |
異性体SMILES |
C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
正規SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


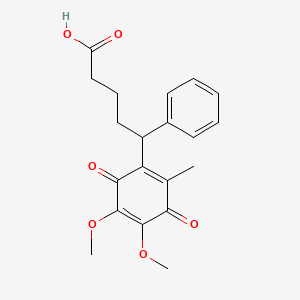

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
